
2-Fluoro-3-methyl-5-(pyridin-4-yl)pyridine
Overview
Description
“2-Fluoro-3-methyl-5-(pyridin-4-yl)pyridine” is a chemical compound with the CAS Number: 1214389-30-6 . It has a molecular weight of 188.2 . The IUPAC name for this compound is 6-fluoro-5-methyl-3,4’-bipyridine .
Synthesis Analysis
The synthesis of pyridine derivatives like “this compound” often involves Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI Code: 1S/C11H9FN2/c1-8-6-10(7-14-11(8)12)9-2-4-13-5-3-9/h2-7H,1H3 . This indicates the presence of fluorine, nitrogen, and carbon atoms in specific arrangements.Chemical Reactions Analysis
The chemical reactions involving “this compound” could include reactions with Grignard reagents . Addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields .It is typically stored at temperatures between 2-8°C . The compound is shipped at room temperature .
Scientific Research Applications
Fluorescence-Based Sensors
Fluorescence ON/OFF Switching Zn2+ Sensor : A study by Hagimori et al. (2013) introduced a series of fluorescent Zn2+ sensors based on a pyridine–pyridone core structure. These sensors exhibit fluorescence ON/OFF switching capabilities with Zn2+, making them suitable for biological applications, including fluorescence imaging in living cells (Hagimori et al., 2013).
Organic Synthesis and Antifungal Agents
Process Development of Voriconazole : Butters et al. (2001) explored the synthesis of voriconazole, a broad-spectrum triazole antifungal agent. The study highlighted the importance of the pyridine and fluoropyrimidine derivatives in achieving excellent diastereoselection, underscoring the role of fluorinated pyridines in pharmaceutical synthesis (Butters et al., 2001).
Chemical Synthesis and Modification
Pyridines Substituted with Five Different Elements : Kieseritzky and Lindström (2010) synthesized pyridines substituted with multiple elements, demonstrating the utility of such compounds in chemical synthesis and modification. This work provides insights into the versatility of fluorinated pyridines in constructing complex molecules (Kieseritzky & Lindström, 2010).
Anticancer Research
Novel Pyridine-Thiazole Hybrid Molecules : Ivasechko et al. (2022) developed pyridine-thiazole hybrid molecules exhibiting high antiproliferative activity against various cancer cell lines. This study highlights the potential of fluorinated pyridine derivatives in designing new anticancer agents (Ivasechko et al., 2022).
Safety and Hazards
The compound “2-Fluoro-3-methyl-5-(pyridin-4-yl)pyridine” is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .
Future Directions
The future directions for “2-Fluoro-3-methyl-5-(pyridin-4-yl)pyridine” could involve its use in the synthesis of new structural analogues of several antimalarial, antimicrobial, and fungicidal agents . It could also be used in the development of fluorinated chemicals, given the high availability of fluorinated synthetic blocks and the effective fluorinating reagents .
properties
IUPAC Name |
2-fluoro-3-methyl-5-pyridin-4-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c1-8-6-10(7-14-11(8)12)9-2-4-13-5-3-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWMGDOYJSAKEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





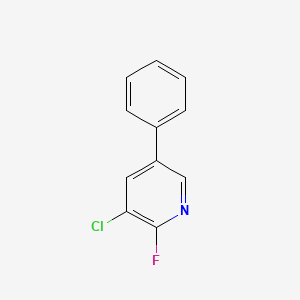
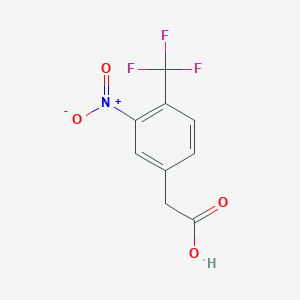
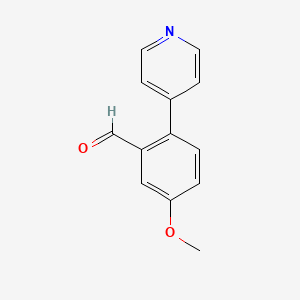

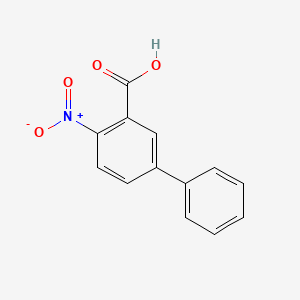
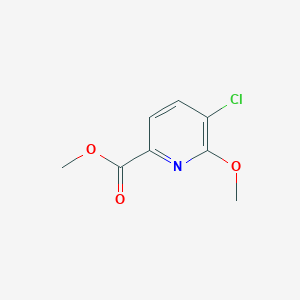
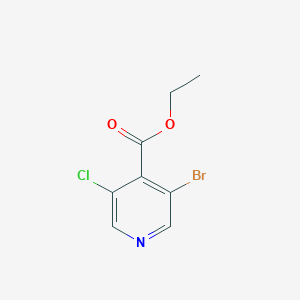
![6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B3222763.png)
![6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxide](/img/structure/B3222764.png)
![3,3-Difluoro-1-oxa-7-azaspiro[4.4]nonane](/img/structure/B3222765.png)
![2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine](/img/structure/B3222768.png)
![9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B3222776.png)